molecular formula C29H27N3O3S B2494201 2-{[2-(4-methoxyphenyl)-5H-12-oxa-1,3-diazatetraphen-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one CAS No. 895651-36-2

2-{[2-(4-methoxyphenyl)-5H-12-oxa-1,3-diazatetraphen-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one

Cat. No.: B2494201
CAS No.: 895651-36-2
M. Wt: 497.61
InChI Key: HNEFAWNPDSWFBE-UHFFFAOYSA-N
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Description

This compound features a polycyclic 12-oxa-1,3-diazatetraphen core, substituted with a 4-methoxyphenyl group and a sulfanyl-linked piperidin-1-yl ethanone moiety. The 4-methoxyphenyl group may confer improved solubility compared to non-polar aryl substituents, while the piperidinyl ethanone fragment could influence pharmacokinetic properties, such as metabolic stability .

Properties

IUPAC Name

2-[[14-(4-methoxyphenyl)-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13,15-octaen-16-yl]sulfanyl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3O3S/c1-34-21-12-9-20(10-13-21)27-30-28-24(29(31-27)36-18-26(33)32-15-5-2-6-16-32)17-23-22-8-4-3-7-19(22)11-14-25(23)35-28/h3-4,7-14H,2,5-6,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNEFAWNPDSWFBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C=CC5=CC=CC=C45)C(=N2)SCC(=O)N6CCCCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-methoxyphenyl)-5H-12-oxa-1,3-diazatetraphen-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the diazatetraphen ring, the introduction of the methoxyphenyl group, and the attachment of the piperidinyl ethanone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction parameters to ensure consistency and quality. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-methoxyphenyl)-5H-12-oxa-1,3-diazatetraphen-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert ketones to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Synthesis of the Compound

The synthesis of 2-{[2-(4-methoxyphenyl)-5H-12-oxa-1,3-diazatetraphen-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one typically involves multi-step organic reactions. The process may include:

  • Formation of the Piperidine Ring : The piperidine moiety can be synthesized through cyclization reactions involving appropriate precursors.
  • Introduction of the Sulfanyl Group : This can be achieved through nucleophilic substitution reactions where a sulfanyl group is introduced into the aromatic system.
  • Coupling with the Methoxyphenyl Group : The final step often involves coupling reactions that attach the methoxyphenyl unit to the core structure.

These synthetic pathways are critical for producing the compound in sufficient yields for further evaluation.

Antimicrobial Properties

Research has indicated that compounds with similar structural features exhibit significant antimicrobial activity. For instance, derivatives containing piperidine and aromatic groups have shown promising results against various bacterial and fungal strains. In vitro studies have demonstrated that these compounds can inhibit microbial growth effectively, suggesting their potential as new antimicrobial agents .

Anti-Cancer Activity

The compound's structural characteristics suggest it may act as an inhibitor of mitotic kinesins, which are crucial for cell division. Inhibitors of these enzymes have been explored for their ability to halt cancer cell proliferation. Studies show that related compounds can induce apoptosis in cancer cells by disrupting mitotic spindle formation, leading to cell cycle arrest and subsequent cell death .

Neuropharmacological Effects

Given the presence of a piperidine ring, there is potential for neuropharmacological applications. Compounds with similar structures have been studied for their interactions with neurotransmitter transporters, particularly dopamine and norepinephrine transporters. These interactions could lead to therapeutic effects in conditions such as depression and anxiety disorders .

Case Study 1: Antimicrobial Evaluation

A series of piperidine derivatives were synthesized and evaluated for their antimicrobial properties using standard methods such as serial dilution techniques. Compounds demonstrated varying degrees of activity against both Gram-positive and Gram-negative bacteria. Notably, some derivatives showed activity comparable to established antibiotics, indicating their potential as lead compounds for drug development .

Case Study 2: Cancer Cell Line Studies

In vitro studies involving cancer cell lines have shown that compounds similar to this compound can effectively inhibit cell growth. These studies utilized assays such as MTT and colony formation assays to assess cytotoxicity and proliferation inhibition. Results indicated significant anti-proliferative effects at micromolar concentrations .

Case Study 3: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets, including kinases involved in cancer progression. These studies suggest that the compound could bind effectively to target sites, potentially leading to inhibitory effects on tumor growth .

Mechanism of Action

The mechanism of action of 2-{[2-(4-methoxyphenyl)-5H-12-oxa-1,3-diazatetraphen-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. Detailed studies on its binding affinity and specificity are essential for understanding its effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Systems

  • Triazole-Based Analog (): 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone utilizes a triazole ring, which is less conjugated but offers modular substitution sites. The triazole’s lower aromaticity may reduce thermal stability compared to the diazatetraphen system .
  • Pyrazole-Based Analog () : 1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one employs a pyrazole ring, providing hydrogen-bonding capacity via NH groups, absent in the target compound’s fully substituted diazatetraphen core .

Substituent Effects

  • 4-Methoxyphenyl vs.
  • Piperidinyl Ethanone vs. Other Ketones: The piperidinyl group in the target compound may improve membrane permeability relative to simpler aryl ketones (e.g., phenylethanone in ). However, steric bulk from the piperidine ring could hinder binding in certain biological targets .

Functional Group Variations

  • Sulfanyl Linker : The thioether (-S-) bridge in the target compound offers moderate oxidation resistance compared to sulfonyl (-SO₂-) groups in , which are more polar but prone to metabolic degradation .
  • Ethanone Position: The ethanone group in the target is terminal, similar to and , whereas features a conjugated enone system, which may alter UV-Vis absorption profiles .

Crystallographic Validation

Comparative Data Table

Compound Core Structure Key Substituents Functional Groups Notable Properties
Target Compound 12-Oxa-1,3-diazatetraphen 4-Methoxyphenyl, piperidinyl Sulfanyl, ethanone High conjugation, moderate solubility
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Triazole 2,4-Difluorophenyl, phenylsulfonyl Sulfonyl, ethanone Polar, metabolically labile
1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one Pyrazole 4-Chlorophenyl, methylpyrazole Ethanone, NH pyrazole Hydrogen-bonding capability
(2E)-1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-3-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one Triazole 4-Methylphenyl, piperidinyl Enone, ethanone Extended conjugation, UV activity

Biological Activity

The compound 2-{[2-(4-methoxyphenyl)-5H-12-oxa-1,3-diazatetraphen-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and enzyme inhibition. This article synthesizes findings from various research studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups, including a piperidine ring and a sulfanyl moiety, which are known to contribute to its pharmacological properties. The presence of the methoxyphenyl and diazatetraphen moieties enhances its potential for biological activity.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, the inhibition of the Akt signaling pathway has been implicated in cancer treatment. Inhibitors of Akt, such as those derived from piperidine and oxadiazole structures, have shown promise in preclinical studies. The compound may similarly inhibit Akt activity, potentially leading to reduced tumor growth and proliferation .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes, particularly acetylcholinesterase (AChE) and urease. Enzyme inhibition studies have demonstrated that derivatives of piperidine can effectively inhibit AChE, which is crucial for treating conditions like Alzheimer's disease. Additionally, urease inhibitors are significant in managing infections caused by urease-producing bacteria .

Case Studies and Experimental Data

Several studies have reported on the synthesis and biological evaluation of similar compounds:

  • Antibacterial Activity : Compounds with piperidine and sulfamoyl functionalities have shown antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The synthesized derivatives demonstrated varying degrees of activity, suggesting that modifications to the structure can enhance efficacy .
  • Inhibition Potency : In vitro assays have revealed that certain derivatives exhibit IC50 values in the low micromolar range against AChE (e.g., IC50 = 2.14 µM), indicating strong inhibitory potential compared to standard drugs .
  • Mechanism of Action : The proposed mechanism for anticancer activity involves the disruption of key signaling pathways through enzyme inhibition, which can lead to apoptosis in cancer cells. This is particularly relevant for compounds targeting the Akt pathway .

Data Table: Summary of Biological Activities

Biological ActivityAssessed CompoundsIC50 Values (µM)Reference
AChE Inhibition2-{...}2.14
Urease Inhibition2-{...}6.28
Antibacterial ActivityVarious derivativesVaries
Anticancer PotentialSimilar structuresNot specified

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